molecular formula C13H15N5O2S B2586716 N-(3-methylisothiazol-5-yl)-6-morpholinopyrimidine-4-carboxamide CAS No. 1903912-76-4

N-(3-methylisothiazol-5-yl)-6-morpholinopyrimidine-4-carboxamide

Cat. No.: B2586716
CAS No.: 1903912-76-4
M. Wt: 305.36
InChI Key: GTTITYSZUCRZJO-UHFFFAOYSA-N
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Description

N-(3-methylisothiazol-5-yl)-6-morpholinopyrimidine-4-carboxamide is a heterocyclic compound that features a unique combination of isothiazole, morpholine, and pyrimidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methylisothiazol-5-yl)-6-morpholinopyrimidine-4-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, solvents, and controlled reaction conditions to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

N-(3-methylisothiazol-5-yl)-6-morpholinopyrimidine-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as alkyl halides, acyl chlorides, and amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the isothiazole ring can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyrimidine ring.

Mechanism of Action

The mechanism of action of N-(3-methylisothiazol-5-yl)-6-morpholinopyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The isothiazole ring is known to undergo bioactivation, leading to the formation of reactive intermediates that can interact with cellular components .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-methylisothiazol-5-yl)-6-morpholinopyrimidine-4-carboxamide is unique due to its combination of isothiazole, morpholine, and pyrimidine rings, which confer distinct chemical and biological properties. This unique structure allows it to interact with a variety of molecular targets, making it a versatile compound for research and industrial applications.

Properties

IUPAC Name

N-(3-methyl-1,2-thiazol-5-yl)-6-morpholin-4-ylpyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N5O2S/c1-9-6-12(21-17-9)16-13(19)10-7-11(15-8-14-10)18-2-4-20-5-3-18/h6-8H,2-5H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTTITYSZUCRZJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=C1)NC(=O)C2=CC(=NC=N2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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